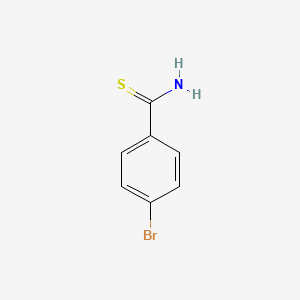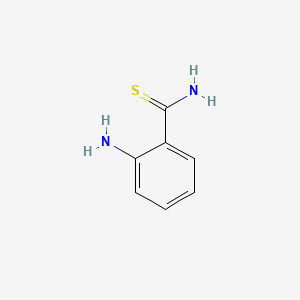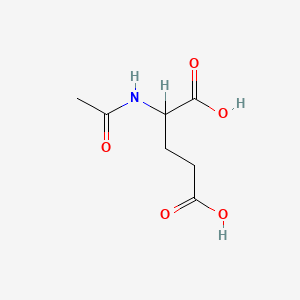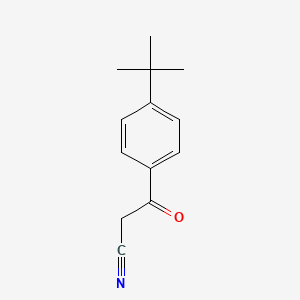
3-(4-Tert-butylphenyl)-3-oxopropanenitrile
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable 4-tert-butylphenyl precursor with a compound containing the 3-oxopropanenitrile moiety. The exact method would depend on the available starting materials and the desired conditions for the reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR spectroscopy or X-ray crystallography could be used to determine the structure.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the nitrile and carbonyl groups suggest that it might undergo reactions typical of these functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Applications De Recherche Scientifique
Mass Spectrometry Application
3-(4-Tert-butylphenyl)-3-oxopropanenitrile has been utilized in mass spectrometry. Specifically, a derivative, 2-[(2E)-3-(4-Tert-Butylphenyl)-2-methylprop-2-enylidene]malononitrile (DCTB), serves as an excellent nonprotic matrix for matrix-assisted laser desorption/ionization mass spectrometry (MALDI-TOFMS). DCTB is particularly effective for labile compounds like substituted fullerenes, functioning mainly as an electron transfer agent to produce radical anions or cations. Its low onset of ion production facilitates the analysis of various compounds, including coordination compounds, organometallics, and conjugated organic compounds (Ulmer et al., 2000).
Synthesis of Heterocycles
Another significant application is in the synthesis of heterocycles. Manganese(III) acetate-based oxidative cyclizations of 3-oxopropanenitriles have been used to synthesize 4,5-dihydrofuran-3-carbonitriles. These cyclizations, involving various 3-oxopropanenitriles and substituted alkenes, lead to the production of dihydrofuran derivatives in good yields. This method indicates the potential of 3-(4-Tert-butylphenyl)-3-oxopropanenitrile in complex organic syntheses (Yılmaz et al., 2005).
Antimicrobial and Antioxidative Activities
Further research highlights the antimicrobial and antioxidative properties of compounds derived from 3-(4-Tert-butylphenyl)-3-oxopropanenitrile. New heterocyclic compounds, such as 3-(4-tertbutylphenyl)-5-cyclopropyl-4H-1,2,4-triazole derivatives, have been synthesized and shown to exhibit significant antioxidant and antimicrobial activities. This suggests a potential role in pharmaceutical and medicinal chemistry (Yildirim, 2020).
Optical Applications
Additionally, derivatives of 3-(4-Tert-butylphenyl)-3-oxopropanenitrile have been used in the field of optics. For instance, 3-(4-tert-butylphenyl)-3-hydroxy-1-(4-methoxyphenyl)-2-propen-1-one, a derivative, shows promise in second-order harmonic generation (SHG) applications. It exhibits a powder SHG efficiency ten times that of urea, demonstrating its potential in nonlinear optics (Kagawa et al., 1993).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(4-tert-butylphenyl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-13(2,3)11-6-4-10(5-7-11)12(15)8-9-14/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZFEKFWLCDIBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366222 | |
| Record name | 3-(4-tert-butylphenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Tert-butylphenyl)-3-oxopropanenitrile | |
CAS RN |
39528-62-6 | |
| Record name | 4-(1,1-Dimethylethyl)-β-oxobenzenepropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39528-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-tert-butylphenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



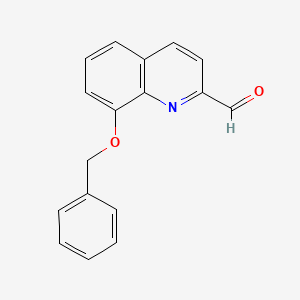
![5-amino-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1270945.png)

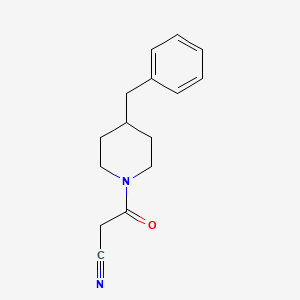
![2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione](/img/structure/B1270953.png)


